

De-O-Methyllasiiodiplodin: A Fungal Secondary Metabolite with Therapeutic Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *De-O-Methyllasiiodiplodin*

Cat. No.: *B158290*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

De-O-Methyllasiiodiplodin (DML), a resorcinolic macrolide, is a fascinating fungal secondary metabolite first identified from *Lasioidiplodia theobromae*. This technical guide provides a comprehensive overview of DML, focusing on its biological activities, mechanisms of action, and relevant experimental data. DML has garnered significant attention for its potent biological activities, including its role as a mineralocorticoid receptor (MR) antagonist, an inhibitor of pancreatic lipase, and an anti-inflammatory agent. This document consolidates quantitative bioactivity data, detailed experimental protocols, and visual representations of its molecular interactions and biosynthetic origins to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

De-O-Methyllasiiodiplodin (DML) is a 12-membered resorcylic acid lactone, a class of polyketide natural products. It was first isolated from the fungus *Lasioidiplodia theobromae* and has since been identified in other natural sources, including the marine plant *Cerbera manghas*. DML is structurally similar to lasiodiplodin, differing by the absence of a methyl group on one of the phenolic hydroxyls. This seemingly minor structural difference contributes to its distinct biological profile.

Recent research has highlighted the therapeutic potential of DML, particularly in the context of metabolic and inflammatory diseases. Its ability to antagonize the mineralocorticoid receptor (MR) suggests applications in cardiovascular and renal diseases. Furthermore, its inhibitory effect on pancreatic lipase presents a potential avenue for anti-obesity therapies. This guide aims to provide a detailed technical overview of DML, consolidating the current scientific knowledge to facilitate further research and development.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₆ H ₂₂ O ₄	
Molecular Weight	278.34 g/mol	
Appearance	Colorless crystalline compound	
IUPAC Name	(4S)-14,16-dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadecan-1(12),13,15-trien-2-one	
PubChem CID	14562695	

Biological Activities and Quantitative Data

De-O-Methyllasiodioplodin exhibits a range of biological activities, with significant potential in several therapeutic areas. The following tables summarize the key quantitative data associated with its bioactivities.

Mineralocorticoid Receptor (MR) Antagonism

While the precise IC₅₀ value for **De-O-Methyllasiodioplodin** is not explicitly available in the reviewed literature, analogs of (R)-**de-O-methyllasiodioplodin** have demonstrated potent antagonistic activity against the mineralocorticoid receptor.^[1]

Compound	Target	IC ₅₀ (μM)	Assay System
Analog 18a	Mineralocorticoid Receptor	0.58	Cell-based transactivation assay
Analog 18b	Mineralocorticoid Receptor	1.11	Cell-based transactivation assay
Analog 18c	Mineralocorticoid Receptor	Not specified	Cell-based transactivation assay

Note: The structures of analogs 18a, 18b, and 18c are modifications of the DML scaffold, highlighting the potential for potent MR antagonism within this chemical class.

Anti-inflammatory Activity

DML has been shown to significantly reduce the expression of pro-inflammatory genes in cell-based assays.[\[2\]](#)

Gene	Cell Line	Treatment	Concentration (μM)	Result
MCP-1	3T3-L1, HepG2	H ₂ O ₂ or Aldosterone	10	Significantly reduced mRNA levels
TNF-α	3T3-L1, HepG2	H ₂ O ₂ or Aldosterone	10	Significantly reduced mRNA levels
IL-6	3T3-L1, HepG2	H ₂ O ₂ or Aldosterone	10	Significantly reduced mRNA levels
p47 (NADPH oxidase subunit)	3T3-L1, HepG2	H ₂ O ₂ or Aldosterone	10	Significantly reduced mRNA levels
PU.1	3T3-L1, HepG2	H ₂ O ₂ or Aldosterone	10	Significantly reduced mRNA levels

Pancreatic Lipase Inhibition

DML has been identified as a potential inhibitor of pancreatic lipase.

Compound	Target	IC ₅₀ (μM)	Assay System
De-O-Methyllasiiodiplodin	Pancreatic Lipase	4.5	In vitro enzymatic assay

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of **De-O-Methyllasiiodiplodin**.

Isolation and Purification of De-O-Methyllasiiodiplodin from *Lasiodiplodia theobromae*

This protocol is a generalized procedure based on common fungal metabolite isolation techniques, as a specific detailed protocol for DML was not found in the provided search results.

- Fermentation:
 - Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a culture of *Lasiodiplodia theobromae*.
 - Incubate the culture for 14-21 days at 25-28°C with shaking (150 rpm) to ensure proper aeration.
- Extraction:
 - Separate the mycelium from the culture broth by filtration.
 - Extract the culture broth three times with an equal volume of ethyl acetate.
 - Dry the mycelium, grind it to a powder, and extract it with methanol or ethyl acetate.
 - Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
- Purification:
 - Subject the crude extract to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
 - Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing the compound of interest.
 - Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure **De-O-Methyllasiiodiplodin**.

Characterization of De-O-Methyllasiodiplodin

The following are the expected characterization data for DML. Complete spectral data was not available in the search results.

- ^1H NMR (CDCl_3 , 500 MHz): Expected signals would include aromatic protons, a methine proton adjacent to the ester oxygen, and a series of methylene protons corresponding to the macrocyclic ring.
- ^{13}C NMR (CDCl_3 , 125 MHz): Expected signals would include those for the ester carbonyl, aromatic carbons (including hydroxyl-bearing carbons), and aliphatic carbons of the macrocyclic ring.
- Mass Spectrometry (ESI-MS): The expected mass-to-charge ratio for the protonated molecule $[\text{M}+\text{H}]^+$ would be approximately m/z 279.1591.

Mineralocorticoid Receptor Antagonist Assay (Cell-based Transactivation Assay)

- Cell Culture and Transfection:
 - Culture a suitable cell line (e.g., HEK293T or CHO-K1) in appropriate media.
 - Co-transfect the cells with a plasmid encoding the human mineralocorticoid receptor and a reporter plasmid containing a luciferase gene under the control of an MR-responsive promoter.
- Compound Treatment:
 - Treat the transfected cells with a fixed concentration of aldosterone (the MR agonist) and varying concentrations of **De-O-Methyllasiodiplodin** or a vehicle control.
- Luciferase Assay:
 - After a 24-hour incubation period, lyse the cells and measure the luciferase activity using a luminometer.
- Data Analysis:

- Calculate the percentage of inhibition of aldosterone-induced luciferase activity for each concentration of DML.
- Determine the IC_{50} value by plotting the percentage of inhibition against the log of the DML concentration and fitting the data to a dose-response curve.

Anti-inflammatory Gene Expression Analysis (Quantitative RT-PCR)

- Cell Culture and Treatment:
 - Culture 3T3-L1 or HepG2 cells in appropriate media.
 - Induce an inflammatory response by treating the cells with H_2O_2 (e.g., 200 μM) or aldosterone (e.g., 10 nM) in the presence or absence of **De-O-Methylsiodiplodin** (e.g., 10 μM) for 24 hours.
- RNA Extraction and cDNA Synthesis:
 - Isolate total RNA from the cells using a suitable RNA extraction kit.
 - Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
- Quantitative PCR (qPCR):
 - Perform qPCR using specific primers for the target genes (MCP-1, TNF- α , IL-6, p47, PU.1) and a housekeeping gene (e.g., GAPDH) for normalization.
 - Use a qPCR instrument to amplify and quantify the cDNA.
- Data Analysis:
 - Calculate the relative gene expression using the $\Delta\Delta C_t$ method, comparing the expression levels in DML-treated cells to the control group.

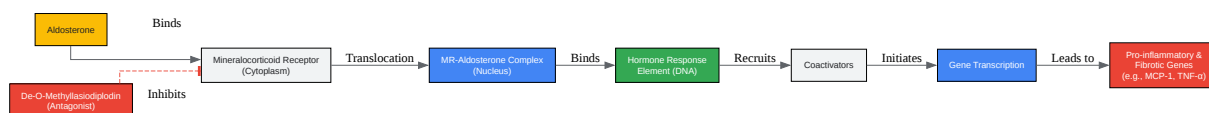
Pancreatic Lipase Inhibition Assay

- Enzyme and Substrate Preparation:
 - Prepare a solution of porcine pancreatic lipase in a suitable buffer (e.g., Tris-HCl, pH 8.0).
 - Prepare a substrate solution of p-nitrophenyl butyrate (pNPB) in the same buffer containing a small amount of a solubilizing agent like Triton X-100.
- Inhibition Assay:
 - Pre-incubate the pancreatic lipase solution with varying concentrations of **De-O-Methyllasiodiplodin** or a vehicle control for 10-15 minutes at 37°C.
 - Initiate the reaction by adding the pNPB substrate solution.
- Measurement of Activity:
 - Monitor the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitrophenol.
- Data Analysis:
 - Calculate the initial reaction velocity for each concentration of DML.
 - Determine the percentage of inhibition and calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the DML concentration.

Signaling Pathways and Biosynthesis

Mineralocorticoid Receptor (MR) Signaling Pathway and Inhibition by DML

De-O-Methyllasiodiplodin acts as an antagonist of the mineralocorticoid receptor. In its active state, the MR, upon binding to its agonist aldosterone, translocates to the nucleus, dimerizes, and binds to hormone response elements (HREs) on the DNA. This leads to the recruitment of coactivators and the transcription of target genes involved in sodium and water retention, as well as pro-inflammatory and fibrotic processes. By binding to the MR, DML likely induces a conformational change that prevents the binding of aldosterone or the recruitment of coactivators, thereby inhibiting the downstream signaling cascade.

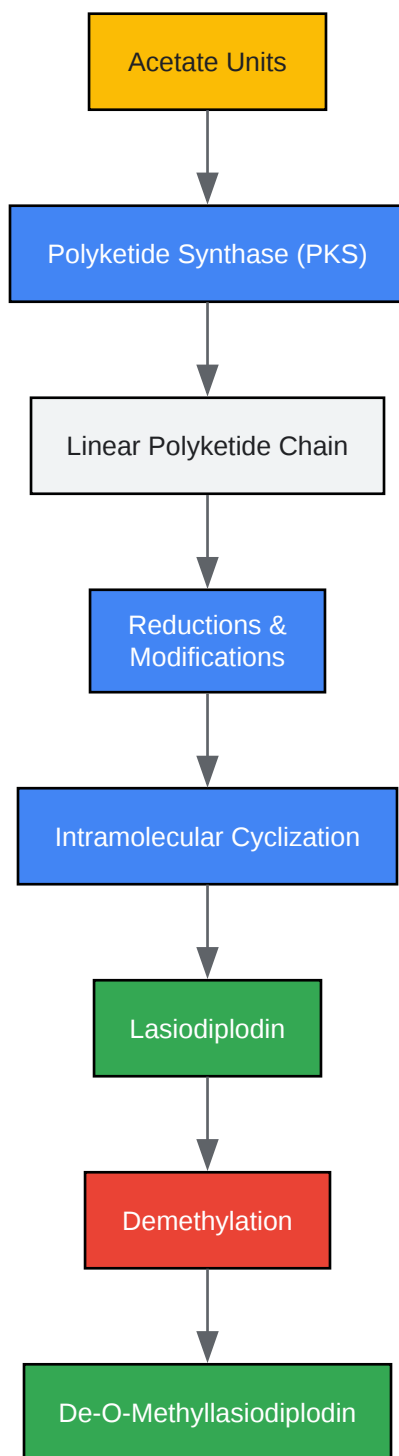


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MR signaling inhibition by DML.

Proposed Biosynthetic Pathway of Lasiodiplodin (and De-O-Methyllasiodiplodin)

The biosynthesis of lasiodiplodin, and by extension **De-O-Methyllasiodiplodin**, is proposed to follow the polyketide pathway. This pathway involves the sequential condensation of acetate units by a polyketide synthase (PKS) to form a linear polyketide chain. This chain then undergoes a series of modifications, including reductions and cyclization, to form the final macrolide structure. The demethylation of lasiodiplodin would then yield **De-O-Methyllasiodiplodin**.



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Proposed biosynthesis of DML.

Conclusion

De-O-Methyllasiodiplodin is a fungal secondary metabolite with a compelling profile of biological activities that warrant further investigation for its therapeutic potential. Its demonstrated antagonism of the mineralocorticoid receptor, coupled with its anti-inflammatory and pancreatic lipase inhibitory effects, positions it as a promising lead compound for the development of novel treatments for a range of diseases. This technical guide provides a foundational resource for researchers, consolidating key data and methodologies to aid in the advancement of our understanding and application of this remarkable natural product. Future research should focus on elucidating the precise molecular interactions of DML with its targets, optimizing its structure for enhanced potency and selectivity, and conducting preclinical and clinical studies to evaluate its efficacy and safety in relevant disease models.

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- To cite this document: BenchChem. [De-O-Methyllasiodiplodin: A Fungal Secondary Metabolite with Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158290#de-o-methyllasiodiplodin-as-a-fungal-secondary-metabolite]

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